

Structure-Activity Relationship of SF-6847

Analog: A Comparative Guide

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Compound of Interest

Compound Name: (E)-2-cyano-3-[4-hydroxy-3,5-di(prop-2-yl)phenyl]prop-2-enamide

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SF-6847, also known as 2,6-di-tert-butyl-4-(2',2'-dicyanovinyl)phenol, is a potent protonophoric uncoupler of oxidative phosphorylation. Its ability to transport protons across the inner mitochondrial membrane dissipates the proton motive force, leading to an increase in oxygen consumption and a decrease in ATP synthesis. This unique mechanism of action has made SF-6847 and its analogs subjects of interest for various therapeutic applications, including as potential agents against cancer, bacterial infections, and diseases associated with mitochondrial dysfunction. This guide provides a comparative analysis of the structure-activity relationships (SAR) of SF-6847 analogs, supported by experimental data and detailed protocols.

Key Structural Features and Their Impact on Activity

The uncoupling activity of SF-6847 analogs is intrinsically linked to several key structural features:

- **Phenolic Hydroxyl Group:** The acidic proton of the phenolic hydroxyl group is essential for the protonophoric activity. Analogs where this group is methylated or otherwise blocked lose their uncoupling ability.^[1] This is because the proton shuttle mechanism requires the ability to donate and accept a proton.

- **Electron-Withdrawing Group:** The dicyanovinyl group acts as a potent electron-withdrawing group, which increases the acidity of the phenolic proton. This facilitates proton donation at the outer side of the inner mitochondrial membrane.
- **Bulky Ortho Substituents:** The two tert-butyl groups ortho to the hydroxyl group are crucial. They provide steric hindrance that helps to delocalize the negative charge of the phenolate anion, stabilizing it within the low-polarity environment of the mitochondrial membrane. The size and nature of these alkyl groups can influence the uncoupling activity.[\[2\]](#)
- **Lipophilicity:** The overall lipophilicity of the molecule governs its ability to partition into and traverse the mitochondrial membrane. Modifications that alter lipophilicity can significantly impact the uncoupling potency.

Comparative Analysis of SF-6847 Analogs

The following tables summarize the available quantitative data on the biological activity of SF-6847 and its analogs.

Table 1: Uncoupling and Protonophoric Activity of SF-6847 and Related Phenols

Compound	Uncoupling Activity (pC50)	Protonophoric Activity (pC50)
SF-6847	8.0	7.5
2,6-di-tert-butyl-4-nitrophenol	6.2	5.8
2,6-di-isopropyl-4-nitrophenol	5.9	5.5
Carbonyl cyanide m-chlorophenylhydrazone (CCCP)	7.1	6.7
Carbonyl cyanide p-trifluoromethoxyphenylhydrazine (FCCP)	7.6	7.2

Data adapted from studies on rat liver mitochondria and lecithin liposomal membranes.[\[3\]](#)[\[4\]](#)

Table 2: Antibacterial Activity of Mitochondria-Targeted SF-6847 Analogs

Compound	Minimal Inhibitory Concentration (MIC) for <i>B. subtilis</i> (μM)
SF-6847	0.2
SF-C4-TPP	2
SF-C5-TPP	2
SF-C10-TPP	2
CCCP	5

SF-Cn-TPP refers to SF-6847 linked to a triphenylphosphonium (TPP) cation via an alkyl chain of 'n' carbons.

Experimental Protocols

Measurement of Mitochondrial Respiration (Oxygen Consumption)

This protocol is adapted from established methods for measuring oxygen consumption in isolated mitochondria using a Clark-type oxygen electrode.

Materials:

- Isolated mitochondria (e.g., from rat liver)
- Respiration Buffer: 125 mM KCl, 10 mM Tris-HCl (pH 7.4), 2 mM K₂HPO₄, 1 mM MgCl₂, 0.1 mM EGTA
- Substrates: e.g., 5 mM glutamate + 5 mM malate or 10 mM succinate + 2 μM rotenone
- ADP solution (e.g., 100 mM)
- Uncoupler stock solution (e.g., SF-6847 analogs in ethanol or DMSO)
- Clark-type oxygen electrode system

Procedure:

- Calibrate the oxygen electrode according to the manufacturer's instructions.
- Add 1 ml of pre-warmed (30°C) respiration buffer to the electrode chamber.
- Add the mitochondrial suspension (typically 0.5-1.0 mg protein/ml).
- Record the basal rate of oxygen consumption (State 2 respiration).
- Add the respiratory substrate(s) and allow the respiration rate to stabilize.
- Initiate State 3 respiration by adding a known amount of ADP (e.g., 150 nmol).
- Once the added ADP is phosphorylated to ATP, the respiration rate will decrease to State 4.
- Add small aliquots of the SF-6847 analog stock solution to the chamber and record the resulting stimulation of oxygen consumption. The concentration that gives the maximal stimulation is determined.
- The uncoupling activity can be expressed as the concentration of the compound required to elicit 50% of the maximal stimulation of respiration (EC50).

Measurement of Mitochondrial Membrane Potential (Safranin O Assay)

This protocol describes the use of the fluorescent dye Safranin O to monitor changes in mitochondrial membrane potential.

Materials:

- Isolated mitochondria
- Incubation Buffer: 125 mM KCl, 10 mM Tris-HCl (pH 7.4), 2 mM K₂HPO₄, 1 mM MgCl₂
- Safranin O stock solution (e.g., 5 mM in DMSO)
- Respiratory substrates (as above)

- SF-6847 analog stock solutions
- A fluorometer capable of excitation at 495 nm and emission at 586 nm

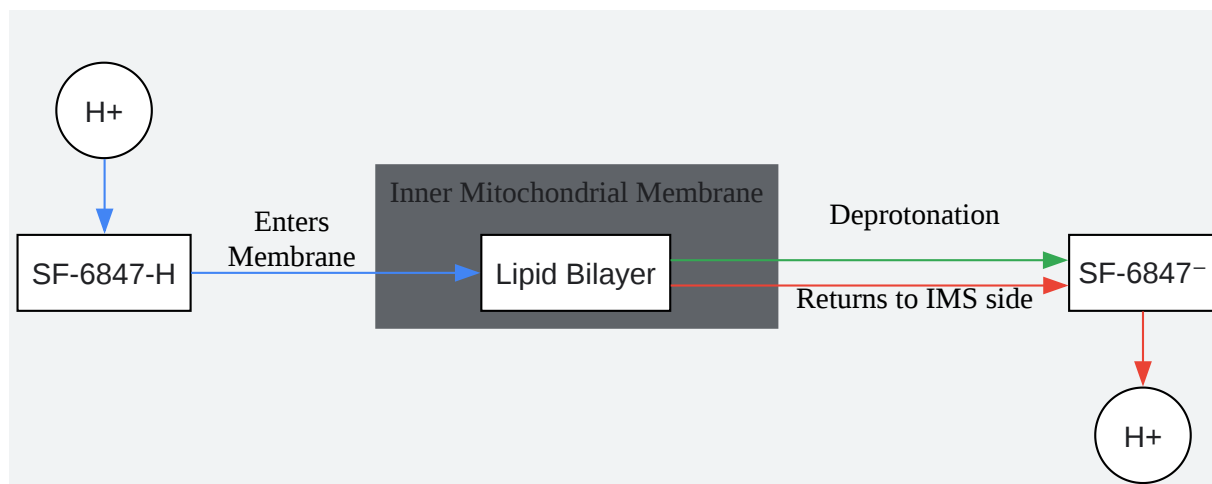
Procedure:

- Set the fluorometer to the appropriate excitation and emission wavelengths.
- Add 2 ml of incubation buffer to a cuvette.
- Add the mitochondrial suspension (0.2-0.5 mg protein/ml).
- Add Safranin O to a final concentration of 5 μ M.
- Energize the mitochondria by adding respiratory substrates. This will cause a decrease in fluorescence as the dye is taken up by the mitochondria in response to the negative membrane potential.
- Record the fluorescence until a stable baseline is achieved.
- Add aliquots of the SF-6847 analog stock solution and monitor the increase in fluorescence, which indicates dissipation of the membrane potential.
- The results can be expressed as the concentration of the analog that causes a 50% depolarization of the membrane potential.

Visualizations

Mechanism of Action: Proton Shuttle

The following diagram illustrates the proton-shuttling mechanism of SF-6847 across the inner mitochondrial membrane.

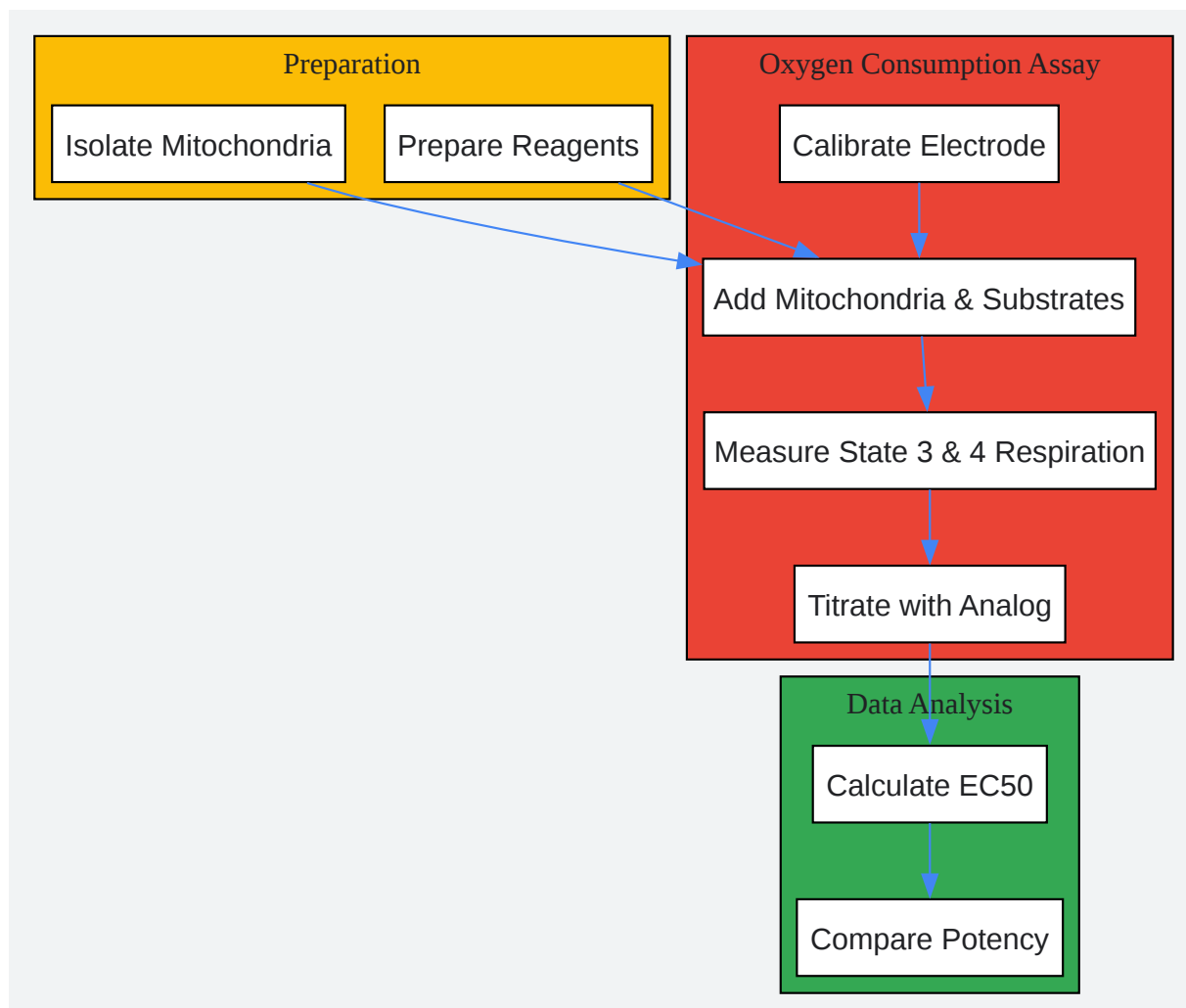


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Caption: Proton shuttle mechanism of SF-6847.

Experimental Workflow: Measuring Uncoupling Activity

The following diagram outlines the experimental workflow for determining the uncoupling activity of SF-6847 analogs.



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Caption: Workflow for assessing uncoupling activity.

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